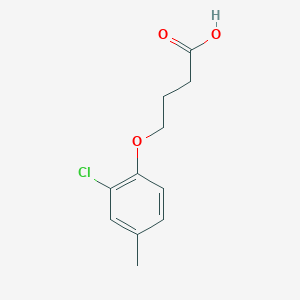

Ácido 4-(2-cloro-4-metilfenoxi)butanoico

Descripción general

Descripción

4-(2-Chloro-4-methylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Chloro-4-methylphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-4-methylphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultura: Eficacia como herbicida

El MCPB se utiliza principalmente como herbicida post-emergente, eficaz contra una variedad de malezas de hoja ancha . Es particularmente útil en pastos recién sembrados y en cultivos como los guisantes y los cereales que se siembran bajo cubierta con raigrás o trébol. Su modo de acción es selectivo y sistémico, ya que se absorbe tanto por las hojas como por las raíces, y funciona como una auxina sintética .

Ciencias Ambientales: Análisis de contaminantes del suelo

En las ciencias ambientales, el MCPB sirve como patrón de referencia para determinar la presencia de herbicidas en las muestras de suelo. La cromatografía de gases (GC) es una técnica común que se utiliza para este propósito, y la estandarización del MCPB ayuda a medir con precisión los niveles de contaminación del suelo .

Ecotoxicología: Impacto en la vida silvestre

Los efectos del compuesto en diversas formas de vida silvestre se estudian en ecotoxicología. El MCPB ha mostrado una toxicidad aguda moderada para las aves, los peces, las dafnias, las abejas y las lombrices de tierra. Estos estudios ayudan a comprender el impacto ambiental del MCPB y a formular reglamentos para su uso seguro .

Bioquímica: Investigación de receptores hormonales

Se ha identificado que el MCPB tiene una función específica en el ámbito de la bioquímica. Está involucrado en la modulación de los receptores de hormonas esteroides, que son factores de transcripción activados por ligandos que regulan la expresión genética y afectan a la proliferación y diferenciación celular en los tejidos diana .

Microbiología: Estudios de degradación bacteriana

La investigación en microbiología ha explorado la degradación del MCPB por cultivos bacterianos. La comprensión del proceso de descomposición del MCPB por las bacterias puede conducir a desarrollos en las técnicas de biorremediación, que utilizan el metabolismo microbiano para eliminar los contaminantes del medio ambiente .

Química Analítica: Técnicas de cromatografía

El papel del MCPB se extiende a la química analítica, donde se utiliza en el desarrollo y el perfeccionamiento de las técnicas de cromatografía. Sus propiedades lo hacen adecuado para la cromatografía líquida de alta resolución (HPLC) y la cromatografía de gases (GC), lo que contribuye al avance de los métodos analíticos .

Toxicología: Evaluación del riesgo para la salud humana

En toxicología, el MCPB ha sido señalado por su alta toxicidad crónica para los mamíferos. Esto requiere una evaluación exhaustiva del riesgo para determinar los niveles de exposición seguros y para garantizar que las prácticas agrícolas que implican el MCPB no supongan un riesgo significativo para la salud humana .

Ciencias regulatorias: Políticas y normas de seguridad

Por último, el MCPB es importante en las ciencias regulatorias. Su estado de aprobación, las restricciones de uso y las normas de seguridad se revisan y actualizan continuamente. Esto incluye evaluar su destino ambiental, ecotoxicidad e implicaciones para la salud humana para informar las decisiones políticas .

Análisis Bioquímico

Biochemical Properties

4-(2-Chloro-4-methylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in plant metabolism. It is known to inhibit the activity of certain enzymes that are crucial for the growth and development of weeds. This inhibition disrupts the normal metabolic processes, leading to the death of the targeted plants .

Cellular Effects

The effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In plants, it disrupts the normal hormonal balance, leading to uncontrolled growth and eventual death. In animal cells, it has been observed to cause kidney and liver effects at high doses .

Molecular Mechanism

At the molecular level, 4-(2-Chloro-4-methylphenoxy)butanoic acid exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in the synthesis of essential amino acids and proteins. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in the death of the targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid change over time. The compound is chemically stable and resistant to hydrolysis at pH levels between 5 and 9. In solution, it degrades with a half-life of approximately 2.2 days. Long-term exposure to the compound has been shown to cause persistent effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, it can cause significant toxic effects, including kidney and liver damage. The acute oral LD50 for rats is approximately 4700 mg/kg, indicating a relatively low toxicity compared to other herbicides .

Metabolic Pathways

4-(2-Chloro-4-methylphenoxy)butanoic acid is involved in several metabolic pathways. In soil, it undergoes degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening. In animals, it is excreted in the urine, either unchanged or as 4-chloro-2-methylphenoxyacetic acid. These metabolic processes highlight the compound’s ability to interact with various enzymes and cofactors .

Transport and Distribution

Within cells and tissues, 4-(2-Chloro-4-methylphenoxy)butanoic acid is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, where it exerts its herbicidal effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 4-(2-Chloro-4-methylphenoxy)butanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .

Propiedades

IUPAC Name |

4-(2-chloro-4-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

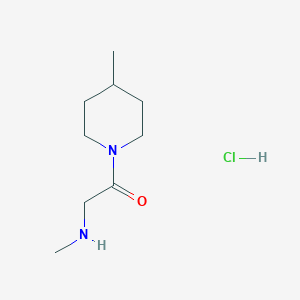

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)